Ethyl 4-(2-fluorophenyl)-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNQPPGNKYLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 4-(2-fluorophenyl)-3-oxobutyrate chemical structure
An In-depth Technical Guide to Ethyl 4-(2-fluorophenyl)-3-oxobutyrate
Introduction
Ethyl 4-(2-fluorophenyl)-3-oxobutyrate is a fluorinated β-keto ester of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its structural architecture, featuring a reactive β-dicarbonyl system and a fluorinated aromatic ring, makes it a highly versatile precursor for the synthesis of complex heterocyclic molecules and pharmacologically active compounds.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative drug candidates, a common strategy in modern drug design.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, explores validated synthetic methodologies, provides an in-depth analysis of its spectroscopic characteristics, discusses its critical applications as a synthetic intermediate, and outlines essential safety and handling protocols.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of Ethyl 4-(2-fluorophenyl)-3-oxobutyrate is crucial for its effective use in research and development.
Chemical Identity
The key identifiers and computed chemical properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 221121-35-3 | [2][3] |
| Molecular Formula | C₁₂H₁₃FO₃ | [2][3] |
| Molecular Weight | 224.23 g/mol | [2] |
| Synonym | 4-(2-fluoro-phenyl)-3-oxo-butyric acid ethyl ester | [2] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |
| logP (calculated) | 1.8905 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 5 | [2] |
Structural Features and Keto-Enol Tautomerism
As a β-keto ester, Ethyl 4-(2-fluorophenyl)-3-oxobutyrate exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[4] This dynamic equilibrium involves the migration of a proton and a shift in bonding electrons.[4] The interconversion is often slow on the NMR timescale, allowing for the simultaneous observation of both species in solution.[4] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation between the double bond and the carbonyl group. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature.[4]
Caption: Keto-enol tautomerism of Ethyl 4-(2-fluorophenyl)-3-oxobutyrate.
Synthesis Methodologies
The synthesis of β-keto esters like Ethyl 4-(2-fluorophenyl)-3-oxobutyrate is well-established in organic chemistry. The two primary routes are the Claisen condensation and the Knoevenagel condensation.
Claisen Condensation Approach
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[5] A "crossed" Claisen condensation, which involves two different esters, is employed for this specific target.[6][7] The reaction typically involves the condensation of ethyl 2-fluoroacetate with ethyl acetate, using a strong, non-nucleophilic base like sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA).[5] The use of sodium ethoxide is advantageous as it prevents transesterification side reactions.[6] The reaction is driven to completion by the deprotonation of the newly formed, relatively acidic β-keto ester product by the alkoxide base.[7][8]
Knoevenagel Condensation Pathway
An alternative and widely adopted method is the Knoevenagel condensation.[1] This pathway involves the reaction of ethyl acetoacetate with 2-fluorobenzaldehyde.[1][9] The mechanism proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-fluorobenzaldehyde.[1] This is typically followed by a dehydration step to yield an α,β-unsaturated intermediate, which can then be reduced to the target compound.
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An In-depth Technical Guide on the Purity of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is a critical starting material in the synthesis of numerous pharmaceutical compounds. The purity of this key intermediate is of utmost importance, as impurities can significantly affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis, potential impurities, analytical methodologies for purity assessment, and key considerations for supplier selection of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.
Introduction: The Imperative of Starting Material Purity
In the landscape of pharmaceutical development and manufacturing, the quality of starting materials is a foundational pillar. Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, a β-keto ester, is a versatile building block prized for its utility in constructing complex molecular architectures. The fluorinated phenyl group and the reactive dicarbonyl moiety make it an essential precursor for a variety of biologically active molecules. The presence of even minute quantities of impurities can propagate through a synthetic sequence, leading to the formation of difficult-to-remove byproducts, diminished yields, and potential safety concerns in the final drug product. A rigorous approach to controlling the purity of this starting material is therefore not just a matter of good practice, but a regulatory and safety imperative.
Synthesis and the Genesis of Impurities
The predominant synthetic route to Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is the Claisen condensation between ethyl 2-fluoroacetate and ethyl acetate, facilitated by a strong base such as sodium ethoxide.
Caption: Synthesis of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.
This seemingly straightforward transformation can give rise to a spectrum of impurities:
-
Unreacted Starting Materials: Residual ethyl 2-fluoroacetate and ethyl acetate.
-
Byproducts of Side Reactions: Self-condensation of the starting materials can lead to the formation of undesired β-keto esters.
-
Residual Reagents and Solvents: Incomplete removal of the base, quenching agents, and extraction solvents.
-
Degradation Products: The product is susceptible to hydrolysis and decarboxylation, particularly in the presence of moisture or at elevated temperatures.
A Multi-faceted Approach to Purity Analysis
A comprehensive evaluation of purity necessitates the use of orthogonal analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the preeminent technique for quantifying the purity of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate and separating it from closely related impurities.[1][2]
Detailed Experimental Protocol for HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed to achieve optimal separation. The aqueous phase is often acidified with 0.1% phosphoric acid or formic acid to improve peak shape.[1]
-
Column Temperature: Maintaining a constant column temperature, for instance at 30 °C, ensures reproducible retention times.[5]
-
Detection: UV detection at a suitable wavelength, often around 225 nm or 310 nm, is used for monitoring the elution of the compound and its impurities.[3][5]
-
Sample Preparation: A stock solution of the sample is prepared by dissolving an accurately weighed amount in the mobile phase to a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 0.1 mg/mL) and filtered through a 0.45 µm syringe filter prior to injection.[1][4]
-
Injection Volume: A 10 µL injection volume is commonly used.[1][4]
-
Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities, including residual solvents.[6][7] The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph, with the mass spectrometer providing structural information for each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can provide valuable insights into the purity of the sample. The presence of keto-enol tautomerism in β-keto esters like Ethyl 4-(2-fluorophenyl)-3-oxobutanoate can be observed and quantified by ¹H NMR.[8]
Decoding the Supplier's Certificate of Analysis (CoA)
A thorough review of the supplier's CoA is a critical step in the procurement process. Look for the following key specifications:
Table 1: Essential Purity Specifications on a Certificate of Analysis
| Parameter | Typical Specification | Analytical Method | Rationale |
| Purity (Assay) | ≥98%[9] | HPLC or GC | Indicates the percentage of the desired compound in the material. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms that the material is the correct chemical entity. |
| Individual Impurity | ≤ 0.5% | HPLC or GC | Controls the levels of specific, known impurities. |
| Total Impurities | ≤ 2.0% | HPLC or GC | Provides an overall assessment of the material's purity. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can lead to hydrolysis of the ester. |
| Residual Solvents | Conforms to ICH limits | GC-HS | Ensures that solvent levels are within pharmaceutically acceptable limits. |
Conclusion: A Commitment to Quality
The procurement of high-purity Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is a cornerstone of robust and reproducible pharmaceutical development. By understanding the synthetic origins of impurities, employing a suite of orthogonal analytical techniques for purity verification, and critically evaluating supplier documentation, researchers and drug development professionals can ensure the quality and consistency of their synthetic processes and, ultimately, the safety and efficacy of the final drug product.
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Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Available from: [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide: Strategic Application of the 2-Fluorophenyl Group in Structure-Activity Relationship (SAR) Studies
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the 2-fluorophenyl group emerging as a particularly valuable building block in structure-activity relationship (SAR) studies.[1][2][3] This guide provides an in-depth analysis of the 2-fluorophenyl moiety, moving beyond its simple classification as a phenyl bioisostere to explore the nuanced physicochemical and conformational effects that underpin its utility. We will dissect the causal mechanisms by which this substitution enhances metabolic stability, modulates protein-ligand interactions, and ultimately, improves pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and illustrative case studies to guide the rational design of next-generation therapeutics.
Introduction: The Strategic Value of the 2-Fluorophenyl Moiety
The phenyl group is a ubiquitous scaffold in drug discovery, but its use often presents challenges related to metabolic instability and suboptimal physicochemical properties.[4] Bioisosteric replacement is a time-honored strategy to mitigate these issues, and the fluorinated phenyl ring is a premier example of this approach.[5][6] While fluorine can be placed at the ortho (2-), meta (3-), or para (4-) positions, the 2-fluorophenyl group offers a unique combination of steric and electronic effects that medicinal chemists can strategically exploit.
The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its properties.[7][8] These changes are not merely incremental; they can lead to significant improvements in:
-
Metabolic Stability: Blocking sites of oxidative metabolism, particularly by Cytochrome P450 (CYP) enzymes.[9][10][11]
-
Binding Affinity and Selectivity: Modulating the electronic environment and conformational preferences of the molecule to enhance interactions with the target protein.[10][12][13]
-
Physicochemical Properties: Fine-tuning lipophilicity (LogP/LogD) and the acidity/basicity (pKa) of nearby functional groups.[7][10]
This guide will deconstruct the role of the 2-fluorophenyl group, providing a framework for its rational application in drug design.
Modulating Physicochemical Properties: The "Why" Behind the Substitution
The decision to incorporate a 2-fluorophenyl group is rooted in its ability to predictably alter key molecular properties. The C-F bond is stronger and more polarized than a C-H bond, which is the origin of its profound effects.[7][8]
Electronic Effects
As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[7][9] This deactivates the aromatic ring, making it less susceptible to electrophilic attack. This is a primary mechanism for blocking oxidative metabolism by CYP enzymes, which often initiate metabolism through aromatic hydroxylation.[9][14] Furthermore, this inductive effect can lower the pKa of nearby basic groups, which can be crucial for optimizing binding, solubility, and pharmacokinetic profiles.[7]
Conformational Control
The ortho-positioning of the fluorine atom introduces a steric and electronic perturbation that can significantly influence the molecule's preferred conformation.[10][11] It can restrict the rotation around the bond connecting the phenyl ring to the rest of the scaffold. This conformational constraint can "lock" the molecule into a more bioactive conformation, enhancing binding affinity for the target protein and potentially reducing affinity for off-target proteins, thereby improving selectivity.[2]
Lipophilicity
Fluorine substitution generally increases the lipophilicity of a molecule compared to its hydrogen counterpart.[7][15] This can lead to greater permeability across cell membranes and improved oral absorption.[7][15] This effect is particularly useful for increasing penetration of the blood-brain barrier for CNS-targeted drugs.
Table 1: Comparison of Physicochemical Properties
| Property | Phenyl Group | 2-Fluorophenyl Group | Rationale for Change |
|---|---|---|---|
| van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Fluorine is slightly larger than hydrogen, introducing a subtle steric effect.[7] |
| Electronegativity | H: 2.20 | F: 3.98 | Fluorine is highly electronegative, driving strong inductive effects.[2][7] |
| Bond Strength (C-X) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | The C-F bond is exceptionally strong, contributing to metabolic stability.[7] |
| Lipophilicity (π value) | H: 0.00 | F: +0.14 | Fluorine contributes positively to lipophilicity.[8] |
Synthesis of 2-Fluorophenyl-Containing Building Blocks
The successful integration of a 2-fluorophenyl group into a lead compound depends on the availability of versatile building blocks and robust synthetic methodologies. The strategy often involves preparing key intermediates that can be readily incorporated using standard coupling reactions.[3][][17]
Common Precursors
Key starting materials for many synthetic routes include:
-
2-Fluorobenzaldehyde
-
2-Fluorobenzoic acid
-
1-Bromo-2-fluorobenzene
-
2-Fluorophenylboronic acid
-
2-Fluoroaniline
These commercially available reagents serve as entry points for more complex building blocks.
Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling a 2-fluorophenyl group to a heterocyclic core, a common strategy in medicinal chemistry.
Objective: To synthesize a 2-fluorophenyl-substituted pyrazole.
Materials:
-
5-bromo-1H-pyrazole
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1H-pyrazole (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 5-(2-fluorophenyl)-1H-pyrazole.
Self-Validation: The success of the reaction is confirmed by LC-MS analysis of the final product, which should show the expected molecular weight, and by ¹H and ¹⁹F NMR to confirm the structure and the presence of the fluorine atom.
Enhancing Metabolic Stability
A primary driver for using fluorination is to improve a compound's metabolic stability.[10][11] The liver's cytochrome P450 enzymes are the primary machinery for phase I metabolism of many drugs, often through oxidation of electron-rich aromatic rings.[14][18]
The 2-fluorophenyl group mitigates this in two ways:
-
Bond Strength: The C-F bond is significantly stronger than the C-H bond, making it much more resistant to enzymatic cleavage.[7]
-
Electronic Deactivation: The inductive electron withdrawal by fluorine makes the aromatic ring electron-deficient and thus a poorer substrate for oxidative enzymes like CYPs.[9] This "metabolic blocking" is a key advantage.[9]
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a 2-fluorophenyl-containing compound in human liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM), e.g., from a commercial supplier
-
NADPH regenerating system (e.g., Promega NADPH-Regen®)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., warfarin or other suitable compound)
-
Control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)
Step-by-Step Methodology:
-
Preparation: Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
Incubation: In a 96-well plate, add the HLM (final protein concentration 0.5 mg/mL) to the buffered test compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Self-Validation: The assay includes high and low turnover control compounds. The resulting half-life values for these controls must fall within an established range to validate the experiment.
Case Studies: The 2-Fluorophenyl Group in Action
The theoretical benefits of the 2-fluorophenyl group are validated by its presence in numerous approved drugs and clinical candidates.
Statins (HMG-CoA Reductase Inhibitors)
Several "Type II" statins, including atorvastatin and rosuvastatin, feature a fluorophenyl group.[19][20] In these molecules, the fluorophenyl group engages in critical binding interactions within the active site of HMG-CoA reductase. Specifically, it can form a stacked cation-π interaction with an arginine residue (Arg590), an interaction that contributes significantly to the high binding affinity of these drugs.[21][22]
Pirtobrutinib (BTK Inhibitor)
Approved in 2023, pirtobrutinib is a non-covalent Bruton's tyrosine kinase (BTK) inhibitor for treating mantle cell lymphoma.[1][23] Its structure includes a 5-fluoro-2-methoxybenzoyl moiety. The ortho-fluoro substitution pattern is crucial for modulating the electronics and conformation of the molecule to achieve high potency and selectivity.[23]
Umbralisib (PI3K-delta and Casein Kinase Inhibitor)
Umbralisib, approved in 2021, contains two fluorophenyl groups.[24] The synthesis highlights the construction of a fluorinated core, demonstrating the importance of designing synthetic routes around these key building blocks to achieve the final complex structure.[24][25]
Conclusion and Future Outlook
The 2-fluorophenyl group is far more than a simple bioisostere for a phenyl ring. It is a strategic tool that allows medicinal chemists to exert precise control over a molecule's electronic, conformational, and metabolic properties. By understanding the causal relationships between 2-fluoro substitution and the resulting changes in pharmacokinetics and pharmacodynamics, researchers can more effectively navigate the complexities of lead optimization. The continued development of novel synthetic methods to create diverse 2-fluorophenyl building blocks will further expand the utility of this powerful motif in the design of safer and more effective medicines.[17][26]
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.). Available at: [Link]
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Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC. (n.d.). Available at: [Link]
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Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. (n.d.). Available at: [Link]
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Fluorophenyl group of type 2 statins – Fluvastatin[27] - ResearchGate. (n.d.). Available at: [Link]
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FDA approved fluorine-containing drugs in 2023. (n.d.). Available at: [Link]
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Binding sites of atorvastatin, rosuvastatin, simvastatin, and fluvastatin. The most important HMGR residues bonded to these drug molecules are shown - ResearchGate. (n.d.). Available at: [Link]
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The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC. (n.d.). Available at: [Link]
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(PDF) Revealing a novel and notable interaction in the binding of type II statins to HMG-CoA reductase: Stacked cation–π interaction - ResearchGate. (2023). Available at: [Link]
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Methodological & Application
Application and Protocol for the Synthesis of Quinolone Antibiotics Utilizing 2-Fluoro Beta-Keto Esters
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinolone and fluoroquinolone antibiotics, with a specific focus on the strategic use of 2-fluoro beta-keto esters as key synthetic precursors. We will explore the foundational Gould-Jacobs reaction, a cornerstone in quinolone synthesis, and adapt it for the incorporation of fluorine at the C-3 position of the quinolone core, a modification of significant interest in medicinal chemistry. This document is designed to provide both the theoretical framework and practical, step-by-step guidance for laboratory execution.
Introduction: The Enduring Significance of Fluoroquinolones
Quinolone antibiotics have been a critical component of our arsenal against bacterial infections since the discovery of nalidixic acid in 1962.[1] The subsequent introduction of a fluorine atom into the quinolone scaffold, leading to the development of fluoroquinolones in the early 1980s, marked a paradigm shift in antibacterial therapy.[1][2] This modification led to a significant expansion of their antibacterial spectrum to include both Gram-positive and Gram-negative bacteria.[2]
The strategic placement of fluorine, particularly at the C-6 position, has been shown to enhance the drug's penetration into the bacterial cell and its inhibitory effect on essential bacterial enzymes.[2] Today, fluoroquinolones are a widely used class of antibiotics, valued for their broad-spectrum activity and improved pharmacokinetic profiles.[2][3]
Mechanism of Action
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a complex with these enzymes and the bacterial DNA, fluoroquinolones effectively stall the replication process, leading to bacterial cell death. The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[1]
The Role of 2-Fluoro Beta-Keto Esters in Quinolone Synthesis
Beta-keto esters are versatile and widely used intermediates in the synthesis of heterocyclic compounds, including the quinolone core.[4] The classical Gould-Jacobs and Conrad-Limpach methods, for instance, rely on the condensation of anilines with beta-keto esters or their derivatives.[4]
The use of a 2-fluoro beta-keto ester introduces a fluorine atom at a key position in the resulting quinolone scaffold. While C-6 fluorination is most common for enhancing antibacterial activity, modifications at other positions, including C-3, are of significant interest for modulating the compound's physicochemical properties and biological activity.[5] Synthesizing quinolones from a pre-fluorinated building block like a 2-fluoro beta-keto ester offers a direct and efficient route to novel fluorinated quinolone derivatives.
Synthetic Strategy: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and well-established method for the synthesis of 4-hydroxyquinoline derivatives.[6] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester or a beta-keto ester, followed by a high-temperature intramolecular cyclization.[6] Subsequent hydrolysis and decarboxylation can then yield the 4-quinolinone core.[6]
This application note will focus on a modified Gould-Jacobs approach utilizing a 2-fluoro beta-keto ester.
Reaction Workflow
The overall workflow for the synthesis of a 3-fluoro-4-hydroxyquinoline derivative via the Gould-Jacobs reaction is depicted below.
Caption: Generalized workflow for the Gould-Jacobs synthesis of a 3-fluoro-4-hydroxyquinoline.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a model 3-fluoro-4-hydroxyquinoline derivative.
Protocol 1: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-1-fluorobut-1-en-1-olate (Enamine Intermediate)
This step involves the condensation of a substituted aniline with the 2-fluoro beta-keto ester.
Materials:
-
4-methoxyaniline (1.0 eq)
-
Ethyl 2-fluoro-3-oxobutanoate (1.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-methoxyaniline (e.g., 10.0 g, 81.2 mmol) and toluene (100 mL).
-
Stir the mixture to dissolve the aniline.
-
Add ethyl 2-fluoro-3-oxobutanoate (e.g., 13.1 g, 89.3 mmol) to the solution.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Protocol 2: Thermal Cyclization to 3-Fluoro-4-hydroxy-6-methoxy-2-methylquinoline
This step involves the high-temperature intramolecular cyclization of the enamine intermediate.
Materials:
-
Crude enamine intermediate from Protocol 4.1
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
High-temperature thermometer
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, add the high-boiling point solvent (e.g., 100 mL).
-
Heat the solvent to approximately 250 °C.
-
Slowly add the crude enamine intermediate from the previous step to the hot solvent.
-
Maintain the reaction temperature at 250 °C and monitor the progress by TLC.
-
After the cyclization is complete (typically 1-2 hours), cool the reaction mixture to below 100 °C.
-
Add hexane to the cooled mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with hexane.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Data Presentation
The following table provides representative data for the synthesis of a 3-fluoro-4-hydroxyquinoline derivative.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Starting Amount (g) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | Enamine Intermediate | 253.26 | 10.0 (Aniline) | 20.56 | (Crude) | ~Quantitative |
| 2 | 3-Fluoro-4-hydroxy-6-methoxy-2-methylquinoline | 207.19 | (From 10.0 g Aniline) | 16.82 | 12.61 | 75 |
Visualization of the Reaction Mechanism
The mechanism of the Gould-Jacobs reaction involves an initial condensation followed by a 6-electron electrocyclization.
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Conclusion
The synthesis of quinolone antibiotics via the Gould-Jacobs reaction using 2-fluoro beta-keto esters represents a powerful and direct strategy for accessing novel fluorinated quinolone scaffolds. This approach allows for the precise installation of a fluorine atom at the C-3 position, providing a valuable tool for medicinal chemists to explore structure-activity relationships and develop new antibacterial agents. The protocols outlined in this application note provide a solid foundation for the laboratory synthesis of these important compounds.
References
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Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved from [Link]
-
Gould–Jacobs reaction. (2023, December 2). In Wikipedia. Retrieved from [Link]
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2020, December 29). Molecules. Retrieved from [Link]
-
Synthesis of Fluoroquinolone Antibiotics. (2010, June 26). Quimica Organica. Retrieved from [Link]
-
Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022, January 3). Molecules. Retrieved from [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]
-
Synthesis of 2-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2019). Journal of Pharmaceutical Research International. Retrieved from [Link]
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Fluorinated building blocks in drug design: new pathways and targets. (2024, May 24). RSC Medicinal Chemistry. Retrieved from [Link]
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Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021, July 27). Molecules. Retrieved from [Link]
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2023, January 25). Molecules. Retrieved from [Link]
-
Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved from [Link]
-
design & synthesis of fluoroquinolone through green chemistry approach. (2024, May 1). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Advances. Retrieved from [Link]
-
Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents. (2003, January 15). Current Medicinal Chemistry. Retrieved from [Link]
-
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. (2022, August 22). International Journal of Molecular Sciences. Retrieved from [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020, July 17). Molecules. Retrieved from [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. (n.d.). Retrieved from [Link]
-
Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes. (2021). Chemical Science. Retrieved from [Link]
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Application Note & Protocol: High-Fidelity Asymmetric Hydrogenation of Ethyl 4-(2-Fluorophenyl)-3-oxobutanoate
Introduction: The Strategic Importance of Chiral Fluorinated Alcohols
The synthesis of optically pure molecules is a cornerstone of modern drug development. Chiral β-hydroxy esters are particularly valuable building blocks, forming the structural core of numerous pharmaceuticals, including antibiotics and cardiovascular agents.[1][2] The introduction of a fluorine atom, as in the case of ethyl 4-(2-fluorophenyl)-3-oxobutanoate, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making its stereocontrolled reduction a critical step in the synthesis of advanced pharmaceutical intermediates.
Asymmetric hydrogenation has emerged as one of the most powerful, efficient, and environmentally benign methods for producing single-enantiomer compounds on both laboratory and industrial scales.[3][4][5] This technique utilizes a small amount of a chiral metal catalyst to transfer molecular hydrogen to a prochiral substrate with high spatial selectivity, often achieving exceptional enantiomeric excess (ee) and high yields.[6] This application note provides a detailed protocol and scientific rationale for the asymmetric hydrogenation of ethyl 4-(2-fluorophenyl)-3-oxobutanoate using a well-defined Ruthenium-based catalyst system, a method renowned for its reliability and broad applicability to β-keto esters.[1][7]
Reaction Principle and Mechanistic Insights
The transformation hinges on the reduction of a prochiral ketone to a chiral secondary alcohol. The stereochemical outcome is dictated by a chiral catalyst, typically a complex of a transition metal (like Ruthenium, Rhodium, or Iridium) with a chiral ligand.
The Noyori-Type Catalytic Cycle
The mechanism for Ruthenium-catalyzed hydrogenation of ketones, pioneered by Nobel laureate Ryōji Noyori, provides a well-studied framework for understanding this reaction.[6][8] While variations exist, the core concept involves a "bifunctional" mechanism where both the metal center and the ligand actively participate in the hydrogen transfer.[6]
-
Catalyst Activation: The commercially available precatalyst, often a Ru(II)-dihalide complex, is activated by hydrogen in the presence of a base to form the active Ru-hydride species.[6][9]
-
Substrate Coordination & Hydrogen Transfer: The β-keto ester substrate coordinates to the ruthenium center. The reaction proceeds through a six-membered pericyclic transition state. In this concerted step, a hydride from the metal is transferred to the electrophilic carbonyl carbon, while a proton from the amine ligand is transferred to the carbonyl oxygen.[10]
-
Stereo-differentiation: The chiral ligand, such as (R)-BINAP, creates a highly asymmetric three-dimensional environment around the metal center. Steric interactions between the substrate and the bulky groups of the ligand force the substrate to adopt a specific orientation for coordination. This preferential binding geometry ensures that the hydrogen molecule adds to one face of the carbonyl group, leading to the formation of one enantiomer in excess.[11]
-
Product Release & Catalyst Regeneration: The resulting chiral β-hydroxy ester product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Simplified Noyori-type catalytic cycle.
Experimental Protocol
This protocol is a robust starting point for the asymmetric hydrogenation of ethyl 4-(2-fluorophenyl)-3-oxobutanoate. Optimization of temperature, pressure, and catalyst loading may be required to achieve maximum efficiency and selectivity.
Materials and Equipment
-
Substrate: Ethyl 4-(2-fluorophenyl)-3-oxobutanoate (≥98% purity)
-
Catalyst System: RuCl₂[(R)-BINAP]₂·NEt₃ or a pre-catalyst like [RuCl₂(p-cymene)]₂ with (R)-BINAP ligand.
-
Solvent: Anhydrous, degassed methanol (MeOH).
-
Hydrogen Source: High-purity hydrogen gas (≥99.999%).
-
Inert Gas: Argon or Nitrogen.
-
Apparatus:
-
High-pressure autoclave or Parr hydrogenator equipped with a magnetic stir bar, pressure gauge, and temperature control.
-
Schlenk line or glovebox for inert atmosphere manipulations.
-
Standard laboratory glassware, syringes, and cannulas.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
-
Analytical Instruments:
General Experimental Workflow
The following diagram outlines the complete workflow from setup to analysis.
Caption: General workflow for the asymmetric hydrogenation experiment.
Step-by-Step Procedure
CAUTION: This procedure involves high-pressure hydrogen gas and requires a properly functioning autoclave and appropriate safety precautions (safety shield, proper ventilation).
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Assemble the reactor and place it under an inert atmosphere by purging with argon or nitrogen.
-
Charging the Reactor:
-
In a separate flask under an inert atmosphere, prepare a solution of ethyl 4-(2-fluorophenyl)-3-oxobutanoate (e.g., 1.0 mmol, 226.2 mg) in anhydrous, degassed methanol (5 mL).
-
Add the catalyst, for example, RuCl₂[(R)-BINAP]₂·NEt₃ (0.001 mmol, S/C ratio = 1000). The catalyst should be handled quickly under an inert atmosphere to prevent deactivation.
-
Using a cannula or syringe, transfer the substrate and catalyst solution to the prepared autoclave.
-
-
Pressurization and Reaction:
-
Seal the autoclave securely.
-
Purge the system by pressurizing with hydrogen (to ~5 atm) and then venting three times to remove any residual air.
-
Pressurize the reactor to the desired pressure (e.g., 50 atm) with hydrogen gas.
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50 °C).
-
Maintain these conditions for the duration of the reaction (typically 12-24 hours). The reaction can be monitored by taking small aliquots (after safely depressurizing and re-pressurizing the vessel) to check for the disappearance of the starting material by TLC or GC.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl (R)-4-(2-fluorophenyl)-3-hydroxybutanoate.
-
-
Analysis of Enantiomeric Excess (ee):
-
The enantiomeric excess of the purified product is determined by chiral HPLC or GC.[12]
-
Sample Preparation: Prepare a dilute solution of the product in the mobile phase (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: Chiralcel OD-H
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
The ee is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100.
-
Expected Results and Performance Data
The asymmetric hydrogenation of β-keto esters is a highly developed field, and excellent results can be anticipated. The table below summarizes typical conditions and outcomes for related substrates, providing a benchmark for this specific transformation.
| Parameter | Typical Value / Condition | Expected Outcome / Rationale |
| Catalyst | Ru(II) / Chiral Diphosphine (e.g., BINAP) | High activity and enantioselectivity are characteristic of these systems.[1][14] |
| Substrate/Catalyst (S/C) Ratio | 500:1 to 10,000:1 | Higher ratios are economically favorable but may require longer reaction times or higher pressures. |
| Solvent | Methanol, Ethanol | Protic solvents are generally effective for this class of reaction. |
| H₂ Pressure | 10 - 100 atm | Higher pressure increases reaction rate but may have a minor effect on enantioselectivity.[1][14] |
| Temperature | 25 - 80 °C | Lower temperatures often lead to higher enantioselectivity but slower reaction rates.[14] |
| Yield | >95% | This reaction is typically high-yielding with complete conversion. |
| Enantiomeric Excess (ee) | 95 - >99% | The choice of a well-matched chiral ligand and substrate is key to achieving high ee values.[2] |
Troubleshooting and Scientific Considerations
-
Low Conversion/Yield:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all steps involving the catalyst and reaction setup are performed under a strictly inert atmosphere. Use freshly degassed, anhydrous solvents.
-
Cause: Insufficient reaction time or low temperature/pressure.
-
Solution: Increase reaction time or incrementally increase temperature and/or pressure.
-
-
Low Enantioselectivity (ee):
-
Cause: Reaction temperature is too high.
-
Solution: Lowering the reaction temperature often enhances stereochemical control, albeit at the cost of reaction speed.
-
Cause: Incorrect catalyst/ligand choice.
-
Solution: The "(R)" or "(S)" configuration of the ligand determines the product enantiomer. Ensure the correct ligand is used to obtain the desired product. For a different enantiomer, use the opposite ligand configuration.
-
-
Inconsistent Results:
-
Cause: Impurities in the substrate or solvent.
-
Solution: Ensure the starting ethyl 4-(2-fluorophenyl)-3-oxobutanoate is of high purity. Use high-purity, anhydrous solvents.
-
References
-
Vertex AI Search result[15]
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Vertex AI Search result[16]
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- 24. researchgate.net [researchgate.net]
Application Note: Stereoselective Biocatalytic Reduction of 4-Aryl-3-Oxobutanoates
Executive Summary
The asymmetric reduction of 4-aryl-3-oxobutanoates (and their structural analogs, such as 4-chloro-3-oxobutanoates) is a pivotal transformation in the synthesis of HMG-CoA reductase inhibitors (statins) and other high-value pharmaceuticals. While chemical hydrogenation (e.g., Noyori catalysis) is possible, it often requires high pressure, expensive metal catalysts, and rigorous purification to remove heavy metals.
Biocatalysis using Ketoreductases (KREDs) or Carbonyl Reductases (CRs) offers a superior alternative:
-
Enantioselectivity: Typically >99% ee (enantiomeric excess) for either (R) or (S) configurations based on enzyme selection.
-
Ambient Conditions: Reactions proceed at atmospheric pressure and mild temperatures (25–30°C).
-
Green Chemistry: biodegradability and absence of transition metals.
This guide details the protocol for the KRED-catalyzed reduction of 4-aryl-3-oxobutanoates to their corresponding 3-hydroxy derivatives, utilizing a Glucose Dehydrogenase (GDH) coupled cofactor regeneration system in a biphasic medium .
Mechanistic Principles
The reaction relies on the hydride transfer from a nicotinamide cofactor (NADPH or NADH) to the re- or si-face of the ketone. To make this economically viable, the cofactor must be recycled continuously.
The Coupled Enzymatic Cycle
We utilize a "coupled-enzyme" approach.[1] The KRED reduces the substrate, consuming NADPH. A second enzyme, GDH, simultaneously oxidizes glucose to gluconolactone, regenerating NADPH. This drives the equilibrium forward because the lactone hydrolyzes to gluconic acid, making the reaction essentially irreversible.
Figure 1: The dual-enzyme coupled cycle. NADPH is the hydride carrier, recycled by GDH. The formation of gluconic acid necessitates pH control.
Critical Process Parameters
Biphasic Solvent System
4-aryl-3-oxobutanoates are hydrophobic and often unstable in aqueous buffer (prone to decarboxylation or hydrolysis). A biphasic system (Organic/Aqueous) is mandatory for high loading:
-
Organic Phase (e.g., Butyl Acetate, Toluene): Acts as a reservoir for the substrate and product, protecting the substrate from spontaneous decomposition and reducing product inhibition on the enzyme.
-
Aqueous Phase: Contains the enzymes (KRED, GDH), cofactor (NADP+), and glucose.[2]
pH Control
The GDH reaction produces gluconic acid, which rapidly drops the pH.
-
Risk: If pH drops below 6.0, KRED activity often plummets, and NADPH becomes unstable.
-
Control: Automated titration with 2M NaOH or strong buffering (100mM Phosphate) is required.
Substrate Inhibition
Beta-keto esters can be toxic to enzymes at high concentrations.
-
Strategy: For loadings >50 g/L, use a Fed-Batch approach (slow addition of substrate) or rely on the partition coefficient of the biphasic system to keep the aqueous concentration low.
Protocol A: Enzyme Screening (Micro-Scale)
Objective: Identify the optimal KRED variant for activity and stereoselectivity. Scale: 1 mL (96-well plate or deep-well block).
Materials
-
Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO₄.
-
Cofactor Mix: 1.0 g/L NADP+, 100 g/L Glucose, 10 U/mL GDH (commercially available CDX-901 or similar).
-
Enzyme Library: KRED variants (lyophilized powder).
-
Substrate Stock: 50 mg/mL 4-aryl-3-oxobutanoate in DMSO or Butyl Acetate.
Workflow
-
Dispense Buffer: Add 900 µL of Cofactor Mix to each well.
-
Add Enzyme: Add 1–5 mg of different KRED variants to specific wells.
-
Add Substrate: Add 50 µL of Substrate Stock (Final conc: ~2.5 g/L).
-
Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.
-
Quench & Extract: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 minutes.
-
Clarify: Centrifuge at 4000 rpm for 5 minutes to separate phases.
-
Analysis: Transfer 200 µL of the top organic layer to HPLC vials for chiral analysis (see Section 6).
Protocol B: Preparative Scale Synthesis (Gram-Scale)
Objective: Synthesis of (S)-Ethyl 4-phenyl-3-hydroxybutanoate (or analog) with >99% ee. Scale: 50 mL reaction volume (2.5 g substrate). System: Biphasic (Butyl Acetate / Aqueous Buffer).
Reagents Table
| Component | Function | Quantity | Concentration (Final) |
| Potassium Phosphate Buffer | Reaction Medium | 25 mL | 100 mM (pH 7.0) |
| Glucose | Hydride Source | 3.0 g | ~1.2 equivalents |
| NADP+ (Na salt) | Cofactor | 10 mg | 0.5 mM (Catalytic) |
| GDH (e.g., from B. megaterium) | Recycling Enzyme | 500 Units | 20 U/mL |
| KRED Enzyme | Biocatalyst | 50 mg | 2 g/L |
| Butyl Acetate (BuOAc) | Organic Phase | 25 mL | 50% v/v |
| Substrate | Starting Material | 2.5 g | 50 g/L (Total) |
| NaOH (2M) | pH Titrant | As needed | N/A |
Step-by-Step Procedure
1. Reactor Setup
-
Use a 100 mL jacketed glass reactor or a round-bottom flask with a pH probe inlet.
-
Equip with an overhead stirrer (magnetic stirring is insufficient for biphasic emulsions).
-
Set temperature to 30°C .
2. Aqueous Phase Preparation
-
Dissolve Glucose (3.0 g) and NADP+ (10 mg) in the Phosphate Buffer (25 mL).
-
Adjust pH to 7.0 using NaOH.
-
Add GDH (500 U) and the selected KRED (50 mg). Stir gently to dissolve (avoid foaming).
3. Reaction Initiation
-
Dissolve the Substrate (2.5 g) in Butyl Acetate (25 mL).
-
Add the organic phase to the aqueous enzyme solution.
-
Start stirring immediately at 400–600 rpm. The mixture must form a stable emulsion to ensure mass transfer between phases.
4. Reaction Monitoring & Control
-
pH Maintenance: Monitor pH continuously. As gluconic acid forms, the pH will drop.[3] Add 2M NaOH dropwise (or via autotitrator) to maintain pH between 6.8 and 7.2.
-
Timecourse: Sample 50 µL of the emulsion every 2 hours. Extract with EtOAc and analyze via GC or HPLC.
-
Completion: Reaction typically reaches >99% conversion in 6–12 hours.
5. Work-Up (Downstream Processing)
-
Stop stirring and allow phases to separate (15–30 mins).
-
Remove the upper organic layer (contains product).
-
Extract the lower aqueous layer twice with 10 mL Butyl Acetate or EtOAc to recover residual product.
-
Combine organic layers. Wash once with brine (saturated NaCl) to remove residual sugars/enzymes.
-
Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.
Analytical Methods
To validate the "Self-Validating" requirement of the protocol, you must confirm both conversion and stereochemistry.
Conversion (GC-FID)
-
Column: DB-1 or HP-5 (30m x 0.32mm).
-
Method: 100°C hold 2 min, ramp 10°C/min to 250°C.
-
Retention: Substrate (ketone) usually elutes before the Product (alcohol).
Enantiomeric Excess (Chiral HPLC)
-
Column: Daicel Chiralcel OD-H or AD-H (Standard for beta-hydroxy esters).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Calculation:
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Enzyme inactivation or pH crash. | Check pH history. If pH < 5, restart with better control. Ensure KRED is compatible with BuOAc. |
| Slow Reaction Rate | Poor Mass Transfer. | Increase stirring speed. The biphasic mixture must look like milk (emulsion). |
| Low ee (<90%) | Wrong enzyme or background reaction. | Re-screen KREDs. Ensure no spontaneous chemical reduction is occurring (unlikely without reductant). |
| Emulsion won't separate | Protein precipitation at interface. | Filter through a Celite pad or centrifuge. Add brine to increase ionic strength. |
Process Logic & Workflow
The following diagram illustrates the decision matrix for scaling up from screening to production.
Figure 2: Operational workflow for developing a biocatalytic reduction process.
References
-
Patel, R. N. (2008). Biocatalysis for synthesis of chiral intermediates for HMG-CoA reductase inhibitors.[4] Current Opinion in Biotechnology.
-
Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology.[5]
-
Kizaki, N., et al. (2001). Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes. Applied Microbiology and Biotechnology.[5]
-
Hommel, R., et al. (2010). Biocatalytic reduction of beta-keto esters.[6][7][8][9] In Encyclopedia of Industrial Biotechnology.
-
Codexis Inc. (2010). Ketoreductase Polypeptides and Uses Thereof. U.S. Patent 7,820,421.
Sources
- 1. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate by Column Chromatography
Welcome to the technical support center for the purification of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity compound for their work. Here, we address common challenges and provide a robust, field-proven protocol for purification by silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general polarity of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate and how does that influence purification?
A1: Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is a moderately polar molecule. Its polarity is primarily dictated by the ethyl ester and ketone functional groups.[1] This moderate polarity makes it an ideal candidate for normal-phase column chromatography on silica gel, as it will interact with the stationary phase sufficiently to allow for separation from both less polar and more polar impurities without requiring excessively strong solvent systems.
Q2: What is the recommended stationary phase for this purification?
A2: The standard and most effective stationary phase for this compound is silica gel (60 Å, 230-400 mesh).[2] Silica gel is a polar adsorbent that works well for separating compounds of moderate polarity.[3][4]
Q3: How do I select the optimal solvent system (mobile phase) for my separation?
A3: The best practice is to first perform Thin-Layer Chromatography (TLC) analysis of your crude reaction mixture.[3][5] The goal is to find a solvent mixture that moves your target compound to a retention factor (Rf) of approximately 0.25-0.35.[3] This Rf range typically provides the best balance between resolution and elution time in a column.[5]
Q4: What are some good starting solvent systems to test on TLC?
A4: A mixture of ethyl acetate and a nonpolar hydrocarbon like hexanes or petroleum ether is the most common and effective system for compounds of this type.[6] We recommend starting your TLC analysis with the following ratios (Ethyl Acetate:Hexane):
-
10:90 (v/v)
-
20:80 (v/v)
-
30:70 (v/v)
Based on the results, you can fine-tune the ratio to achieve the target Rf of ~0.3.
Q5: How much crude material should I load onto the column?
A5: The amount of crude material depends on the difficulty of the separation and the size of your column. A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 50:1. For difficult separations (impurities with similar Rf values), a higher ratio of up to 100:1 may be necessary.[3][5]
Troubleshooting Guide
Encountering issues during column chromatography is common. This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve them efficiently.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound is stuck at the origin (Rf ≈ 0) and won't elute from the column. | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually and systematically increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. Avoid large, sudden jumps in polarity as this can compromise separation.[5][7] |
| The compound elutes too quickly, with the solvent front (Rf ≈ 1). | The mobile phase is too polar. The compound spends most of its time in the mobile phase with little interaction with the stationary phase.[3] | Decrease the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of hexanes. |
| Fractions are all mixed; there is poor separation between the product and impurities. | 1. Inappropriate Solvent System: The chosen eluent does not provide sufficient Rf separation between components. 2. Column Overloading: Too much crude material was loaded for the amount of silica gel used.[8] 3. Poor Column Packing: The presence of channels or cracks in the silica bed leads to an uneven solvent front and poor separation.[3] | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf).[9] 2. Reduce the amount of sample loaded or use a larger column with more silica gel. 3. Repack the column carefully using the wet slurry method described in the protocol below to ensure a homogenous, bubble-free packing.[10] |
| The compound spot on TLC plates from column fractions shows "tailing" or "streaking". | 1. Sample Overload: The concentration of the compound in the band is too high. 2. Compound Degradation: The compound may be unstable on the acidic silica gel surface.[9] 3. Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves.[9] | 1. Load less material onto the column. 2. Check for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If degradation is an issue, consider using a deactivated silica gel or a different stationary phase like alumina.[9] 3. Switch to a solvent system that better solubilizes your compound, or consider dry loading (see protocol).[9] |
| The column flow rate is extremely slow or has stopped completely. | 1. Packing is too fine or tight. 2. Insoluble material from the crude mixture has clogged the top frit or sand layer. | 1. Apply gentle positive pressure (flash chromatography) to increase the flow rate. Be cautious not to exceed the pressure limits of the glass column. 2. Carefully remove the top layer of sand, scrape away the insoluble material, and replace the sand. If this fails, the column must be repacked.[9] |
Visual Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common column chromatography issues.
Caption: A decision tree for troubleshooting column chromatography results.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of gram-scale quantities of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude Ethyl 4-(2-fluorophenyl)-3-oxobutanoate | Glass chromatography column with stopcock |
| Silica gel (60 Å, 230-400 mesh) | Rotary evaporator |
| n-Hexane (ACS grade or higher) | TLC plates (silica gel coated) |
| Ethyl acetate (ACS grade or higher) | UV lamp for TLC visualization |
| Dichloromethane (for sample loading) | TLC developing chamber |
| Cotton or glass wool | Beakers, flasks, and test tubes |
| Sand (acid-washed) | Column stand and clamps |
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto at least three TLC plates.
-
Develop each plate in a different solvent system (e.g., 10%, 20%, and 30% Ethyl Acetate in Hexane).
-
Visualize the plates under a UV lamp.
-
Select the solvent system that provides an Rf value of ~0.3 for the product spot and shows the best separation from impurities. This will be your "starting eluent".
Step 2: Column Packing (Wet Slurry Method)
-
Secure the chromatography column vertically in a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to position it.[3]
-
Add a thin (~1 cm) layer of sand on top of the cotton plug.
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with your starting eluent. The consistency should be pourable but not overly dilute.[2]
-
Pour the slurry into the column. Use a funnel to prevent spilling.
-
Open the stopcock to drain some solvent, and gently tap the side of the column to help the silica pack down into a uniform bed, free of air bubbles or cracks.[2]
-
Continuously add the starting eluent to the top as the silica settles, ensuring the solvent level never drops below the top of the silica bed.
-
Once the silica is settled, add a final layer of sand (~1 cm) on top to protect the silica surface during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve your entire crude sample in a minimal amount of a volatile solvent like dichloromethane.
-
To this solution, add a small amount of silica gel (approximately 2-3 times the weight of your crude sample).
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.[5]
-
Carefully add this powder as an even layer on top of the sand in your packed column.
Step 4: Elution and Fraction Collection
-
Gently and carefully add your starting eluent to the top of the column, taking care not to disturb the surface.
-
Open the stopcock and begin collecting the eluting solvent in test tubes or a fraction collector.
-
Maintain a constant level of eluent above the silica bed by continuously replenishing it.
-
If a gradient elution is needed to remove more polar impurities, systematically increase the polarity by gradually increasing the percentage of ethyl acetate in the mobile phase.[7]
Step 5: Analysis of Fractions
-
Monitor the progress of the separation by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the same solvent system used for the initial analysis.
-
Visualize the plate under UV light to identify which fractions contain your pure product.
-
Combine all fractions that show a single spot corresponding to the Rf of your desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.
Experimental Workflow Diagram
Caption: Workflow for the purification of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. How can I select the solvent system for column chromatography?. [Link]
-
University of Victoria, Department of Chemistry. Column chromatography. [Link]
-
University of York, Department of Chemistry. Determining a solvent system. [Link]
-
Restek Corporation. Troubleshooting Guide. [Link]
-
Supporting Information. Ethyl 4-(2-fluorophenyl)-4-oxo-3-phenylbutanoate (4z). [Link]
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]
-
Certificate of Analysis. Vonoprazan Impurity 33. [Link]
-
ResearchGate. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. [Link]
-
HALO Chromatography Columns. LC Chromatography Troubleshooting Guide. [Link]
-
PubChem. Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. [Link]
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]
-
MDPI. TLC in the Analysis of Plant Material. [Link]
-
PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. [Link]
-
Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Validation & Comparative
Introduction: The Analytical Challenge of Fluorinated β-Keto Esters
An In-Depth Guide to HPLC Method Development for Fluorinated Beta-Keto Esters: A Comparative Analysis
Fluorinated β-keto esters are a cornerstone of modern pharmaceutical and agrochemical development. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This makes them invaluable precursors for synthesizing a wide array of active pharmaceutical ingredients (APIs). However, the very properties that make them medicinally attractive also present significant analytical challenges. Their analysis by High-Performance Liquid Chromatography (HPLC) is complicated by inherent chemical instability and unique chromatographic behaviors that demand a departure from standard C18-based methodologies.
These molecules are susceptible to hydrolysis and decarboxylation, particularly under non-optimal pH conditions, which can lead to an underestimation of their concentration.[4][5][6] Furthermore, the high electronegativity of fluorine atoms alters the electronic properties of the molecule, influencing its interactions with stationary and mobile phases in ways that are not always predictable. This guide provides a comprehensive comparison of HPLC method development strategies, focusing on column chemistries and mobile phase selections designed to overcome these challenges, ensuring robust and reliable quantification.
A Strategic Workflow for Method Development
A systematic approach is crucial for efficiently developing a robust HPLC method. The process begins with understanding the analyte's properties and progresses through a logical sequence of screening and optimization steps. This workflow ensures that all critical parameters are evaluated to achieve the desired separation.
Caption: A systematic workflow for HPLC method development.
Part 1: The Critical Choice of Stationary Phase
The heart of any HPLC separation is the column. For fluorinated compounds, moving beyond the traditional C18 stationary phase is often not just beneficial, but necessary to achieve adequate selectivity and peak shape. The unique electronic nature of the C-F bond necessitates stationary phases capable of multiple interaction modes.
Pentafluorophenyl (PFP) vs. Conventional C18 Columns
The Pentafluorophenyl (PFP) stationary phase has emerged as a superior alternative to C18 for the analysis of halogenated and aromatic compounds.[7][8] Its pentafluorophenylpropyl ligands create an electron-deficient ring system, enabling a unique combination of retention mechanisms that are absent in simple alkyl chains.
-
Hydrophobic Interactions: Both C18 and PFP phases exhibit reversed-phase behavior.
-
π-π Interactions: The electron-deficient phenyl ring of the PFP phase can interact strongly with aromatic analytes.
-
Dipole-Dipole Interactions: This is a key differentiator. The strong dipole of the fluorinated phase provides enhanced retention and selectivity for polar and halogenated compounds.[8][9]
-
Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor.
-
Shape Selectivity: The rigid structure of the PFP ligand can offer better separation of structurally similar compounds and isomers.[8][10]
Caption: Interaction mechanisms of C18 vs. PFP columns.
Comparative Summary of Stationary Phases
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic | Mixed-Mode (Hydrophobic, π-π, Dipole-Dipole)[10] |
| Selectivity for Fluorinated Compounds | Moderate | High, often providing alternative elution orders.[7][11] |
| Selectivity for Isomers | Limited | Excellent for positional and structural isomers.[8] |
| pH Stability | Wide range available (typically 2-11) | Generally more restricted (typically 2-8).[7][8] |
| Best For... | General-purpose reversed-phase separations of non-polar to moderately polar compounds. | Halogenated compounds, aromatic compounds, positional isomers, and analytes where C18 fails to provide resolution.[11] |
Part 2: Mobile Phase and Detector Optimization
Mobile Phase Selection: Beyond Acetonitrile and Water
The choice of organic modifier and aqueous buffer is critical for controlling retention and selectivity.
-
Organic Modifier: While acetonitrile (ACN) is the most common choice, methanol (MeOH) can offer different selectivity due to its hydrogen-bonding properties. A screening of both solvents is highly recommended.
-
pH Control: β-keto esters can exist in keto-enol tautomeric forms, and the ester linkage is susceptible to hydrolysis at extreme pH values.[5][12] Maintaining a stable, mildly acidic pH (e.g., 3-5) using buffers like formate or acetate is crucial to ensure reproducible retention times and prevent on-column degradation.
-
Additives: Trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) is often used to improve peak shape for basic compounds and can enhance interactions with fluorinated stationary phases. However, it can cause ion suppression in MS detection. Formic acid is a more MS-friendly alternative.
-
Fluorinated Modifiers: For particularly challenging separations, using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) as a mobile phase modifier can sometimes enhance the retention of fluorinated analytes on fluorinated phases through "fluorophilic" interactions.[11][13]
Detection: Comparing UV and Mass Spectrometry (MS)
| Detector | Advantages | Disadvantages | Best Use Case |
| UV-Vis (DAD/PDA) | Robust, inexpensive, and widely available. Provides spectral information for peak purity assessment. | Requires the analyte to have a chromophore. Lower sensitivity and selectivity compared to MS. | Routine analysis and quantification when the analyte has a suitable UV absorbance and the sample matrix is relatively clean. |
| Mass Spectrometry (MS) | High sensitivity and selectivity. Provides mass-to-charge ratio for positive compound identification and structural elucidation.[14] Can resolve co-eluting peaks. | Higher cost and complexity. Susceptible to matrix effects and ion suppression.[15] | Method development, impurity profiling, analysis of complex matrices, and when definitive identification is required.[16] |
Part 3: Alternative & Complementary Analytical Techniques
While HPLC is a primary tool, other techniques can provide valuable, often orthogonal, information for the analysis of fluorinated β-keto esters.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. β-keto esters often require derivatization to increase their volatility and prevent degradation in the hot injector.[4]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A powerful quantitative tool for fluorinated compounds. It can provide an absolute measure of the amount of a fluorine-containing analyte in a sample without the need for a reference standard of the same compound, making it invaluable for mass balance studies or when a pure standard is unavailable.[17][18]
Experimental Protocols
Protocol 1: Generic HPLC Method Development for a Fluorinated β-Keto Ester
This protocol outlines a systematic approach to developing a reversed-phase HPLC method.
1. Analyte Characterization & Sample Preparation: a. Determine the solubility of the fluorinated β-keto ester in common HPLC solvents (e.g., ACN, MeOH, water). b. Prepare a stock solution at 1 mg/mL in ACN or another suitable solvent. c. Prepare a working standard at ~50 µg/mL by diluting the stock solution with a 50:50 mixture of water and ACN. This helps prevent peak distortion from injecting in a solvent much stronger than the initial mobile phase.
2. Initial Column and Mobile Phase Screening: a. Columns: Use a high-quality C18 column (e.g., 100 x 4.6 mm, 2.7 µm) and a PFP column of similar dimensions. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Run a fast "scouting" gradient from 5% to 95% B over 10 minutes on both columns. e. Flow Rate: 1.0 mL/min. f. Temperature: 30 °C. g. Detection: DAD/PDA scan from 200-400 nm to determine the optimal wavelength (λmax). h. Rationale: This initial screen will quickly reveal which column provides better retention and selectivity and establish the approximate elution conditions. The use of formic acid provides a consistent, MS-friendly acidic pH to suppress silanol interactions and ensure good peak shape.
3. Method Optimization (Based on the Best Column from Step 2): a. Gradient Optimization: Based on the scouting run, adjust the gradient to provide better resolution around the analyte's elution time. For example, if the peak eluted at 60% B, a shallower gradient from 40% to 70% B over 15 minutes might be appropriate. b. Organic Modifier Comparison: Repeat the optimized gradient using Methanol as Mobile Phase B to see if it offers a different selectivity profile. c. Temperature Study: Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can affect viscosity (and thus pressure) and can sometimes alter selectivity. d. Rationale: This step fine-tunes the separation, focusing on maximizing resolution between the main peak and any impurities while maintaining a reasonable run time.
4. System Suitability and Final Method: a. Once the final conditions are established, perform 5-6 replicate injections of the working standard. b. Calculate System Suitability Parameters:
- Tailing Factor: Should ideally be between 0.9 and 1.5.
- Theoretical Plates: Should be as high as possible, indicating column efficiency.
- %RSD for Retention Time and Peak Area: Should be <1.0% and <2.0%, respectively, demonstrating method precision. c. Final Method Example:
- Column: PFP Column (100 x 4.6 mm, 2.7 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 45% to 65% B over 12 minutes
- Flow Rate: 1.2 mL/min
- Temperature: 35 °C
- Injection Volume: 5 µL
- Detection: 254 nm
Conclusion
The successful HPLC analysis of fluorinated β-keto esters requires a thoughtful and systematic approach to method development. While traditional C18 columns can serve as a starting point, stationary phases with alternative selectivities, particularly PFP columns, often provide the necessary resolution and peak shape for these electronically unique molecules.[7][11] Careful control of mobile phase pH is paramount to prevent on-column degradation and ensure method robustness.[5][12] By coupling the right stationary phase with optimized mobile phase conditions and a suitable detector, researchers can develop reliable, accurate, and reproducible HPLC methods to support the advancement of fluorine chemistry in drug discovery and development.
References
- PF-Phenyl HPLC Column-Fluorinated Phase for Challenging Separations. Yicozoo.
- PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific.
- Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. Sigma-Aldrich.
- InertSustain PFP HPLC Columns. GL Sciences.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- preventing decarboxylation of beta-keto acids during analysis. Benchchem.
- Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC.
- Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP. YMC.
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A Comparative Guide to the Reactivity of 2-Fluoro vs. 4-Fluoro Phenyl Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The position of a single fluorine atom on a phenyl ring can profoundly alter a molecule's electronic properties, and by extension, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of 2-fluorophenyl oxobutanoate and 4-fluorophenyl oxobutanoate. Through a detailed examination of their behavior in base-catalyzed hydrolysis, we will elucidate the mechanistic principles governing their reactivity, supported by established experimental protocols and data.
Introduction: The Significance of Fluorine's Position
Phenyl esters are fundamental intermediates in organic synthesis, and their reactivity is paramount. When a fluorine atom is introduced onto the phenyl leaving group, its strong electronegativity and unique electronic effects—a combination of a powerful electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R)—come into play.[1][2] The position of this fluorine atom, whether ortho (2-position) or para (4-position), dictates the balance of these effects, leading to significant and predictable differences in the reactivity of the ester. Understanding these differences is crucial for designing synthetic routes, predicting reaction kinetics, and developing structure-activity relationships in drug candidates.
This guide will focus on a comparative analysis of 2-fluorophenyl oxobutanoate and 4-fluorophenyl oxobutanoate using base-catalyzed hydrolysis (saponification) as a model reaction. This reaction provides a clear and quantifiable measure of the electrophilicity of the ester's carbonyl carbon, which is directly influenced by the electronic stability of the fluorophenolate leaving group.
Mechanistic Rationale: Inductive vs. Resonance Effects
The rate of base-catalyzed ester hydrolysis is primarily dependent on two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[3] The fluorine substituent influences both.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and progressively weaker at the meta and para positions. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophilic attack by a hydroxide ion.[4] It also stabilizes the resulting phenolate anion, making it a better leaving group.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This donation partially counteracts the inductive effect by increasing electron density in the ring, particularly at the ortho and para positions.[5]
The Positional Showdown:
-
4-Fluorophenyl (Para) Isomer: At the para position, both the inductive (-I) and resonance (+R) effects are at play. The strong -I effect withdraws electron density from the entire ring, stabilizing the phenolate leaving group.
-
2-Fluorophenyl (Ortho) Isomer: At the ortho position, the inductive effect is significantly stronger due to its proximity to the ester linkage. This makes the carbonyl carbon more electrophilic and the phenolate a better leaving group compared to the para isomer. While a resonance effect also exists, the powerful through-space and through-bond inductive withdrawal at this close range is the dominant factor in this context.[6]
Prediction: Based on the dominance of the short-range inductive effect, it is predicted that 2-fluorophenyl oxobutanoate will be more reactive towards nucleophilic acyl substitution than 4-fluorophenyl oxobutanoate.
Experimental Design: A Head-to-Head Comparison
To quantitatively compare the reactivity, we will outline a protocol for the synthesis of both esters followed by a kinetic analysis of their base-catalyzed hydrolysis.
Synthesis of Fluorophenyl Oxobutanoates
The esters can be reliably synthesized via the acylation of the corresponding fluorophenols with 4-oxobutanoic acid or a more reactive derivative like its acyl chloride. A common and effective method involves using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Experimental Protocol: Synthesis of Phenyl Esters
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the respective fluorophenol (2-fluorophenol or 4-fluorophenol) and 1.1 equivalents of 4-oxobutanoic acid in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Initiation: Cool the mixture in an ice bath (0 °C) and slowly add a solution of 1.1 equivalents of DCC dissolved in the same anhydrous solvent.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with a 5% HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting esters using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Kinetic Analysis of Base-Catalyzed Hydrolysis
The hydrolysis rate will be monitored under pseudo-first-order conditions, where the concentration of NaOH is much greater than the ester concentration.[7][8] The disappearance of the ester or the appearance of the fluorophenolate product can be monitored over time using UV-Vis spectrophotometry.
Experimental Protocol: Hydrolysis Kinetics
-
Solution Preparation: Prepare a stock solution of each ester (e.g., 10 mM) in a suitable solvent like acetonitrile. Prepare a buffered aqueous solution (e.g., a borate buffer) at a constant pH (e.g., pH 10) and temperature (e.g., 25 °C).
-
Reaction Initiation: In a quartz cuvette, combine the buffer solution and a small aliquot of the ester stock solution to achieve a final ester concentration in the micromolar range. The reaction is initiated upon mixing.
-
Data Acquisition: Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer. Monitor the change in absorbance at a wavelength where the product (fluorophenolate) absorbs strongly and the reactant (ester) absorbs weakly. Record absorbance readings at regular time intervals.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -k_obs.[8]
-
Second-Order Rate Constant: The second-order rate constant (k_OH) is calculated by dividing k_obs by the concentration of the hydroxide ion: k_OH = k_obs / [OH⁻].
Data Presentation & Interpretation
Table 1: Predicted Comparative Reactivity in Base-Catalyzed Hydrolysis
| Compound | Relative Rate Constant (k_OH) | Key Electronic Effect | Predicted Outcome |
| 2-Fluorophenyl Oxobutanoate | Faster | Dominant ortho-inductive (-I) effect | Higher reactivity due to increased carbonyl electrophilicity and greater leaving group stability. |
| 4-Fluorophenyl Oxobutanoate | Slower | Opposing -I and +R effects | Lower reactivity compared to the ortho isomer. |
The stronger electron-withdrawing nature of the ortho-fluoro substituent makes the corresponding phenolate a more stable leaving group (lower pKa of the conjugate acid, 2-fluorophenol vs. 4-fluorophenol). This enhanced stability of the leaving group translates directly to a faster rate of hydrolysis.[6]
Visualizing the Workflow and Mechanism
To clarify the processes described, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Diagram 1: Experimental Workflow
Caption: General workflow for synthesis and kinetic analysis.
Diagram 2: Mechanism of Base-Catalyzed Hydrolysis
Caption: Mechanism of nucleophilic acyl substitution.
Conclusion
The reactivity of fluorinated phenyl oxobutanoates is a clear demonstration of the nuanced control that positional isomerism exerts on molecular behavior. The powerful, distance-dependent inductive effect of the fluorine atom is the decisive factor in determining the rate of nucleophilic acyl substitution. Consequently, 2-fluorophenyl oxobutanoate is significantly more reactive than its 4-fluoro counterpart . This heightened reactivity is attributed to the enhanced electrophilicity of its carbonyl carbon and the superior stability of the 2-fluorophenolate leaving group. These fundamental principles are critical for professionals in drug development and chemical synthesis, enabling more accurate predictions of reaction outcomes and the rational design of molecules with tailored reactivity profiles.
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Hoefnagels, F., et al. (2005). Synthesis and microwave assisted polymerization of fluorinated 2-phenyl-2-oxazolines: the fastest 2-oxazoline monomer to date. Chemical Communications, (39), 4941-4943. DOI: 10.1039/B508492A. Retrieved from [Link]
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Kisselev, O. G., et al. (2007). Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: Efficient tools for peptide and protein conjugation. Bioconjugate Chemistry, 18(4), 1339-1348. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analytical Distinction of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate from Process-Related Impurities
For professionals in pharmaceutical research and development, the chemical purity of a synthetic intermediate is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, a key β-keto ester building block, is pivotal in the synthesis of various therapeutic agents, including novel anticancer and anti-Parkinson's drugs.[1][2] Its utility is directly proportional to its purity. The presence of even trace amounts of process-related impurities can introduce downstream synthetic complications, compromise biological activity, and create significant regulatory hurdles.
This guide provides an in-depth, objective comparison of analytical methodologies designed to distinguish ethyl 4-(2-fluorophenyl)-3-oxobutanoate from its potential impurities. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our protocols in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) Q3A guidelines for impurities in new drug substances.[3][4][5]
Understanding the Impurity Profile: A Synthesis-Forward Approach
Effective impurity detection begins with a thorough understanding of the synthetic route. Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is typically synthesized via a Claisen condensation reaction, where an ester enolate reacts with another ester.[6][7] A common pathway involves the reaction of an enolate derived from ethyl acetate with ethyl 2-fluorophenylacetate in the presence of a strong base like sodium ethoxide.
This synthetic choice directly informs the likely impurity profile.[5][8]
-
Unreacted Starting Materials: Ethyl acetate and ethyl 2-fluorophenylacetate.
-
Self-Condensation By-products: The self-condensation of ethyl acetate yields ethyl acetoacetate. While a common starting material in other routes, its presence here would be a process-related impurity.[9][10]
-
Base-Related By-products: Using a base like sodium methoxide instead of ethoxide could lead to transesterification, creating methyl 4-(2-fluorophenyl)-3-oxobutanoate.[11][12]
-
Degradation Products: The β-keto ester functionality is susceptible to hydrolysis and subsequent decarboxylation, which could yield 1-(2-fluorophenyl)propan-2-one.
-
Positional Isomers: Impurities in the starting material, such as ethyl 3- or 4-fluorophenylacetate, would lead to the formation of isomeric impurities like ethyl 4-(3-fluorophenyl)-3-oxobutanoate or ethyl 4-(4-fluorophenyl)-3-oxobutanoate.
A crucial characteristic of β-keto esters is their existence in a state of keto-enol tautomerism.[13] This equilibrium between the keto and enol forms is not an impurity but a fundamental property that significantly influences the appearance of analytical data, particularly in NMR and chromatography.[14]
Caption: Logical relationship of synthesis to potential impurities.
Orthogonal Analytical Strategies for Complete Characterization
No single analytical technique can provide a complete picture of a sample's purity. A multi-technique, or orthogonal, approach is essential for robust characterization. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for its robustness, precision, and quantitative power, especially for non-volatile or thermally sensitive compounds.[15] A reversed-phase method is the logical choice for separating ethyl 4-(2-fluorophenyl)-3-oxobutanoate from its more polar or non-polar impurities.
Causality Behind Method Parameters:
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, providing effective retention for the moderately polar target compound.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a wide range of polarities. Starting with a higher aqueous content will retain the target compound while eluting highly polar impurities first. Increasing the acetonitrile concentration will then elute the target compound and any less polar impurities.
-
pH Modification: The addition of 0.1% formic or phosphoric acid to the aqueous phase is critical.[15] It suppresses the ionization of any acidic or basic functional groups (including the enol form of the product), ensuring consistent retention times and sharp, symmetrical peak shapes.
-
Detection: The compound lacks a strong chromophore, necessitating detection at a low UV wavelength, typically around 210-225 nm, to achieve adequate sensitivity.[15][16]
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior separation efficiency for volatile compounds and provides invaluable structural information from mass spectrometry, aiding in the definitive identification of unknown impurities.[15]
Causality Behind Method Parameters:
-
Column: A mid-polarity column, such as a DB-5ms or HP-5, is a good starting point. Its phenyl-substituted stationary phase provides favorable interactions for aromatic compounds.
-
Inlet Temperature: This must be optimized carefully. While a higher temperature ensures complete volatilization, it can also induce thermal degradation of the β-keto ester or cause transesterification if residual alcohols are present in the sample matrix.[17]
-
Oven Program: A temperature ramp is essential to first separate highly volatile impurities (like residual solvents) at lower temperatures before increasing the temperature to elute the target compound and less volatile by-products.
-
MS Detection: Electron Ionization (EI) at 70 eV is standard. The resulting fragmentation patterns can be compared to library spectra or interpreted to elucidate the structures of unknown impurities.[18] For instance, the McLafferty rearrangement is a characteristic fragmentation pathway for esters and ketones.[18]
-
Instrumentation: GC system with a split/splitless inlet coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program: Hold at 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 1 mg/mL in a volatile, high-purity solvent like ethyl acetate or dichloromethane.
-
Ensure the sample is completely dissolved.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to provide definitive structural information. While less sensitive than chromatographic methods, it is inherently quantitative (qNMR) without the need for individual impurity reference standards and can detect impurities that lack a UV chromophore.
Key Interpretive Insights:
-
Keto-Enol Tautomerism: The ¹H NMR spectrum will show two distinct sets of signals corresponding to the keto and enol forms.[14] For example, the keto form will have two characteristic methylene (-CH₂-) signals, while the enol form will display a vinylic proton (=CH-) and a broad enolic hydroxyl (-OH) signal. The ratio of these tautomers can be determined by integrating their respective signals.
-
Impurity Identification: Unreacted starting materials or by-products will have unique spin systems. For example, the aldehyde proton of unreacted 2-fluorobenzaldehyde (if used in a Knoevenagel route) would appear far downfield (~10 ppm). Aromatic signals for positional isomers (3-fluoro or 4-fluoro) will exhibit different splitting patterns and coupling constants compared to the 2-fluoro isomer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.[14]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer to achieve good signal dispersion.
-
Data Processing: Process the FID with Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals to perform a quantitative analysis of the tautomeric ratio and impurity levels.
Comparative Performance Summary
The choice of analytical technique depends on the specific goal, whether it is routine quality control, initial impurity identification, or comprehensive characterization for regulatory submission.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative Purity & Routine QC | Impurity Identification & Volatiles | Structural Elucidation & Quantification |
| Selectivity | Good; tunable via mobile phase | Excellent; high-resolution columns | Excellent; based on unique chemical environments |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Lower (typically >0.1%) |
| Impurity ID | Requires reference standards | Definitive via mass spectrum | Definitive via structural analysis |
| Quantitation | Excellent (with standards) | Good (with standards) | Excellent (qNMR without specific standards) |
| Key Advantage | Robust, reproducible, widely available.[15] | Provides structural data for unknowns. | Absolute structural confirmation.[15] |
| Key Limitation | Limited info for unknown peaks. | Potential for thermal degradation.[17] | Lower sensitivity, complex spectra.[14] |
Conclusion and Recommendations
A robust analytical strategy for ensuring the purity of ethyl 4-(2-fluorophenyl)-3-oxobutanoate relies on the intelligent application of orthogonal methods.
-
Initial Screening and Routine QC: HPLC-UV is the method of choice. Its reliability, precision, and high throughput make it ideal for routine batch release testing once the impurity profile has been established.
-
Impurity Identification and Profiling: GC-MS is indispensable during process development. It provides the structural data needed to identify volatile and semi-volatile by-products, allowing chemists to optimize reaction conditions to minimize their formation.
-
Definitive Structural Confirmation: NMR Spectroscopy serves as the ultimate arbiter for structural confirmation of the main component and any isolated impurities. It is also the gold standard for developing a quantitative assay when reference standards for impurities are unavailable.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating analytical package. This ensures a deep understanding of the product's purity profile, satisfying the stringent requirements of both scientific integrity and global regulatory bodies.
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- 10. Claisen Condensation | ChemTalk [chemistrytalk.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Claisen Condensation [sites.science.oregonstate.edu]
- 13. benchchem.com [benchchem.com]
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- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
Safety Operating Guide
Operational Guide: Proper Disposal of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate
Part 1: Executive Summary & Immediate Action Card
Do not treat this compound as a standard organic solvent.
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate (CAS: 221121-35-3) is a fluorinated
| Critical Parameter | Directive |
| Waste Stream | Halogenated Organic Waste (Default) |
| Drain Disposal | STRICTLY PROHIBITED |
| Spill Response | Absorb with vermiculite/sand. Do NOT use water immediately (hydrolysis risk). |
| Fire Hazard | Combustible.[1] Emits HF and Carbon Oxides upon burning. |
Part 2: Chemical Profile & Hazard Identification[2]
Understanding the chemical structure is the first step in safe disposal. This compound is a functionalized ester used frequently in the synthesis of heterocycles (e.g., dihydropyridines).
Identification Data
| Property | Data | Relevance to Disposal |
| Chemical Name | Ethyl 4-(2-fluorophenyl)-3-oxobutanoate | Official manifesting name. |
| CAS Number | 221121-35-3 | Unique identifier for waste tags. |
| Formula | Confirms presence of Halogen (F).[2][3] | |
| Molecular Weight | 224.23 g/mol | Heavy organic; likely sinks in water if immiscible. |
| Physical State | Liquid (typically) or low-melting solid | Dictates container type (Drum vs. Pail). |
| Flash Point | >110°C (Estimated) | Combustible (Class IIIB). |
The "Fluorine Factor" in Disposal
Why do we segregate this from standard ethyl acetate or hexane waste?
-
Incineration Chemistry: When burned, the C-F bond breaks, reacting with hydrogen sources to form Hydrogen Fluoride (HF).
-
Infrastructure Damage: Standard incinerators lacking caustic scrubbers can suffer catastrophic corrosion from HF gas.
-
Regulatory Compliance: EPA and local agencies often require "Halogenated" tags for any waste containing >1,000 ppm halogens. A pure stream of this compound is ~8.5% Fluorine by mass (85,000 ppm).
Part 3: Step-by-Step Disposal Protocols
Scenario A: Pure Chemical Disposal (Expired/Surplus)
Context: You have a bottle of pure reagent that is no longer needed.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if moisture is present (acid risk).
-
Labeling:
-
Primary Tag: "Hazardous Waste - Halogenated Organic" .
-
Constituents: "Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, 98%".[2]
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Segregation: Place in the Halogenated Solvents satellite accumulation area. Do not mix with non-halogenated waste (e.g., Acetone, Methanol) unless your facility explicitly allows "commingled organic waste" destined for a halogen-rated incinerator.
Scenario B: Reaction Mixtures (Mother Liquors)
Context: The compound is dissolved in a solvent (e.g., Ethanol, DCM, Toluene).
-
If solvent is Halogenated (e.g., DCM, Chloroform):
-
Dispose as Halogenated Waste . The entire mixture is already compliant with this stream.
-
-
If solvent is Non-Halogenated (e.g., Ethanol, Ethyl Acetate):
-
Decision: You must default to the Halogenated Waste stream.
-
Reasoning: Even a 5% concentration of the starting material introduces significant fluorine content. Diluting it into a non-halogenated drum creates a "hidden hazard" for the disposal facility.
-
Scenario C: Solid Waste (Contaminated Debris)
Context: Gloves, paper towels, or silica gel from columns.
-
Bagging: Double-bag in clear, chemically resistant plastic bags (4-mil polyethylene).
-
Tagging: Label as "Solid Waste Contaminated with Fluorinated Organics".
-
Binning: Place in the solid hazardous waste drum. Do not throw in regular trash; the compound is a skin irritant and potential aquatic toxin.
Part 4: Spill Management Workflow
In the event of a spill, speed and containment are vital to prevent the compound from reaching drains.
Spill Decision Logic (Graphviz)
Figure 1: Decision matrix for spill response. Note that larger spills require evacuation due to the respiratory irritation potential of the vapor.
Part 5: Waste Classification Decision Tree
Use this workflow to determine the correct waste container for your specific experimental situation.
Figure 2: Waste stream classification logic. Note the critical override: even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute usually mandates the Halogenated stream.
Part 6: Scientific Rationale & Compliance
Regulatory Grounding (RCRA)
Under the Resource Conservation and Recovery Act (RCRA), this compound does not typically carry a specific "P" or "U" listing code unless it is a discarded commercial chemical product (check local lists, but usually unlisted). However, it exhibits the characteristic of Toxicity (if leached) and Ignitability (if in combustible solvent).
-
Characteristic : D001 (Ignitable) - if in flammable solvent.
-
Generator Status : The "Halogenated" tag is a facility-level requirement to ensure compliance with the incinerator's air permit (Clean Air Act).
The Hydrolysis Trap
Researchers often attempt to quench beta-keto esters with aqueous base.
-
Warning: While basic hydrolysis will cleave the ester, the resulting 2-fluorophenylacetic acid derivative remains fluorinated and biologically active. Hydrolysis does not render the waste safe for drain disposal. It merely changes the chemical species; the fluorine hazard remains.
References
-
U.S. EPA. (2025). Toxics Release Inventory (TRI) Program: Fluorinated Organic Compounds. Retrieved from [Link]
Sources
Mastering the Safe Handling of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of specialized chemical reagents is paramount. Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, a key building block in synthetic organic chemistry, requires a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to handle this compound confidently and responsibly.
Hazard Assessment and Initial Preparations
Before any handling of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, a comprehensive risk assessment is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[1]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and handling protocols. The causality is clear: the compound's chemical reactivity can lead to adverse biological interactions upon contact or inhalation.
Pre-Operational Checklist:
-
Verify Chemical Identity: Confirm the CAS number (221121-35-3) on the container matches your experimental plan.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a valid inspection date. All manipulations of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate should be performed within a fume hood to mitigate inhalation risks.[2][3]
-
Emergency Equipment Accessibility: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance from the work area.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement but a critical determinant of personal safety. A layered approach is recommended to protect against the specific hazards posed by this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a nitrile inner glove and a butyl rubber or neoprene outer glove. | Nitrile provides good general chemical resistance and tactile sensitivity.[2][4] Butyl rubber and neoprene offer superior protection against ketones and esters, the functional groups present in the target molecule.[4][5][6] |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when there is a risk of splashing. | Protects against direct splashes and irritating vapors that can cause serious eye damage.[6] |
| Body Protection | A flame-resistant laboratory coat, fully fastened. For larger quantities, a chemically resistant apron is also recommended. | Prevents skin contact and protects personal clothing from contamination.[6] |
| Respiratory Protection | Not typically required when working in a certified chemical fume hood. In case of ventilation failure or large spills, a NIOSH-approved respirator with organic vapor cartridges is necessary. | The primary engineering control (fume hood) should prevent respiratory exposure. Respirators are a crucial secondary control measure.[6] |
Step-by-Step Handling Protocol
Adherence to a systematic workflow minimizes the risk of exposure and ensures the quality of your research.
Preparation and Weighing:
-
Don PPE: Before handling the primary container, put on all required PPE as outlined in the table above.
-
Work in Fume Hood: Place the container of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, a tared, clean, and dry secondary container, and all necessary utensils inside the chemical fume hood.
-
Inert Atmosphere (if required): If your reaction is sensitive to air or moisture, ensure you have a system for dispensing under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Open the primary container slowly to release any potential pressure buildup. Carefully transfer the required amount to the secondary container. Avoid generating splashes or aerosols.
-
Cleaning: Tightly seal both containers. Decontaminate the exterior of the containers and any utensils with an appropriate solvent (e.g., isopropanol) and wipe dry before removing them from the fume hood.
Reaction Setup and Monitoring:
-
Glassware Inspection: Use only glassware that is free from cracks, chips, or other defects.
-
Controlled Addition: When adding the compound to a reaction mixture, do so in a slow, controlled manner to prevent exothermic reactions from becoming uncontrollable.
-
Continuous Monitoring: Never leave a reaction unattended. Monitor for any unexpected changes in temperature, pressure, or color.
Spill Management and Waste Disposal
Accidents can happen, and a well-defined plan is essential for a swift and safe response.
Spill Response:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate (if necessary): For large spills, evacuate the immediate area.
-
Containment: If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.[4]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated until all vapors have dissipated.
Waste Disposal:
-
Segregation: Dispose of waste Ethyl 4-(2-fluorophenyl)-3-oxobutanoate and any contaminated materials in a dedicated, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from heat and ignition sources.
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety office. All waste must be handled by a licensed professional waste disposal service in accordance with federal, state, and local regulations.[2]
Visualizing the Workflow
To further clarify the critical decision-making processes, the following diagrams illustrate the PPE selection and spill response workflows.
Caption: PPE Selection Workflow Diagram
Caption: Spill Response Workflow Diagram
By integrating these safety protocols and maintaining a vigilant and informed approach, researchers can confidently and safely utilize Ethyl 4-(2-fluorophenyl)-3-oxobutanoate in their critical work, fostering a culture of safety and scientific excellence within the laboratory.
References
- Vertex AI Search, based on a general Safety Data Sheet for Ethyl acetoacet
-
AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments? Retrieved February 24, 2026, from [Link]
-
Labkafe. (2025, April 11). Which Chemistry Lab Gloves Should You Wear? Retrieved February 24, 2026, from [Link]
- Fisher Scientific. (2025, December 19).
- IPO. (n.d.).
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved February 24, 2026, from [Link]
- University of California. (n.d.).
- Indagoo Research Chemicals. (2025, December 30).
- Akzo Nobel. (n.d.).
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved February 24, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. hscprep.com.au [hscprep.com.au]
- 4. safetyware.com [safetyware.com]
- 5. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 6. aibonsafety.com [aibonsafety.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
